Butyraldehyde 2,4-Dinitrophenylhydrazone-d3
CAS No.: 259824-54-9
Cat. No.: VC0143243
Molecular Formula: C₁₀H₉D₃N₄O₄
Molecular Weight: 255.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259824-54-9 |
|---|---|
| Molecular Formula | C₁₀H₉D₃N₄O₄ |
| Molecular Weight | 255.25 |
| IUPAC Name | N-[(E)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |
| Standard InChI | InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+/i4D,5D,7D |
| SMILES | CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Synthesis and Applications
Synthetic Pathways
The synthesis of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 involves a condensation reaction between butyraldehyde and deuterated 2,4-dinitrophenylhydrazine. This reaction forms a hydrazone derivative with deuterium atoms incorporated at specific positions (3, 5, and 6) of the phenyl ring. The synthetic process must be carefully controlled to ensure high isotopic enrichment and chemical purity.
The resulting compound is stable and particularly valuable for mass spectrometry and other analytical techniques where isotopic labeling provides significant advantages. The reaction can be represented as follows:
Research Applications
Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 finds extensive application in research involving the quantification and identification of aldehydes. The isotopic labeling with deuterium makes this compound especially valuable as an internal standard in analytical methods, as it allows for clear distinction between the analyte and the standard.
The compound's primary applications include:
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Mass spectrometry analysis of aldehydes and ketones, where the deuterated standard enables precise quantification
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Environmental monitoring and analysis of aldehyde pollutants
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Metabolomic studies tracking aldehyde formation and metabolism
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Quality control in industrial processes
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Forensic applications requiring sensitive detection of carbonyl compounds
These applications leverage the compound's stable isotope labeling, which creates a mass shift in analytical instrumentation without significantly altering the chemical behavior of the molecule compared to its non-deuterated counterpart.
| Storage Condition | Recommended Temperature | Expected Stability |
|---|---|---|
| Powder form | -20°C | 3 years |
| Powder form | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
The compound should be stored in a cool, dark place (preferably below 15°C) and kept under inert gas due to its moisture sensitivity . Some suppliers recommend room temperature storage, though protective measures against light and moisture are still advised .
Quality Control Parameters
Commercial preparations of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 adhere to strict quality control parameters, including:
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Chemical purity verification by HPLC (typically ≥98.0% area%)
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Isotopic enrichment assessment (typically 99-99.5% deuterium)
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Melting point determination for batch consistency
Research Significance
Analytical Importance
The significance of Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 in analytical chemistry lies in its ability to serve as an isotopically labeled internal standard. This property is particularly valuable in quantitative analysis, where the deuterated compound can be added to samples containing non-deuterated analytes. The mass difference created by the deuterium atoms allows mass spectrometers to clearly distinguish between the analyte and the internal standard while maintaining nearly identical chemical behavior.
This characteristic makes the compound especially useful in environmental monitoring, food analysis, and metabolomic studies where precise quantification of aldehydes is essential. The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine followed by chromatographic separation and mass spectrometric detection represents one of the most sensitive and selective methods for aldehyde analysis.
Isomerization Considerations
An important technical consideration when working with Butyraldehyde 2,4-Dinitrophenylhydrazone-d3 is the potential for E/Z isomerization. Research has shown that aldehyde-2,4-dinitrophenylhydrazone derivatives can exhibit isomerization, which may affect their melting points and analytical results. This phenomenon requires attention when interpreting data, particularly in chromatographic applications where isomers may separate differently or present as multiple peaks.
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